2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol
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Overview
Description
2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol is a complex organic compound that features a phenolic structure with a triazino-indole moiety
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Triazino Moiety: The triazino ring can be formed through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.
Coupling of the Indole and Triazino Moieties: The final step involves coupling the indole and triazino moieties through a hydrazone formation reaction, typically using hydrazine hydrate and an aldehyde or ketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the hydrazone linkage, using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other phenolic derivatives and indole-based molecules such as:
2-methoxy-4-methylphenol: Known for its anti-inflammatory properties and use in flavoring agents.
4-methylguaiacol: Used in the food industry for its smoky flavor and aroma.
Eugenol: A phenolic compound with antimicrobial and analgesic properties.
Compared to these compounds, 2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol is unique due to its triazino-indole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-14-8-10(6-7-13(14)24)9-18-22-17-20-16-15(21-23-17)11-4-2-3-5-12(11)19-16/h2-9,24H,1H3,(H2,19,20,22,23)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMPCBBQGEFAP-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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